2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid
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Overview
Description
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with acetylcholinesterase (ache) in the brain .
Mode of Action
It’s suggested that similar compounds may exert their effects through an addition-elimination mechanism . Furthermore, the presence of chlorine atoms in the molecular structure of related compounds has been found to negatively influence the binding to AChE’s active site .
Biochemical Pathways
Given the potential interaction with ache, it’s plausible that the compound could influence cholinergic signaling pathways .
Result of Action
If the compound does indeed interact with ache, it could potentially influence neuronal signaling and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed rearrangement of 2-aroyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acids . This reaction proceeds with the formation of the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of phase-transfer catalysis (PTC) has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Another quinoxaline derivative with similar chemical properties.
2-Substituted benzimidazole-5-carboxylic acids: Compounds with a benzimidazole core structure, exhibiting similar biological activities.
Uniqueness
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-oxo-1H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCUQHSLWJVOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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